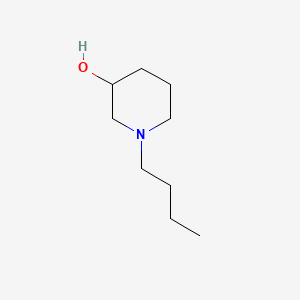
1-Butylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylpiperidin-3-ol is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-butylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding piperidinone derivative. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-butylpiperidine using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-Butylpiperidin-3-one.
Reduction: 1-Butylpiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Applications De Recherche Scientifique
1-Butylpiperidin-3-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-butylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
1-Butylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-Ethylpiperidin-3-ol: Contains an ethyl group instead of a butyl group.
1-Propylpiperidin-3-ol: Contains a propyl group instead of a butyl group.
Uniqueness: this compound is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The butyl group provides distinct steric and electronic properties compared to shorter alkyl chains .
Propriétés
Numéro CAS |
33531-28-1 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-butylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-7-4-5-9(11)8-10/h9,11H,2-8H2,1H3 |
Clé InChI |
UISZWADDKPLXNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


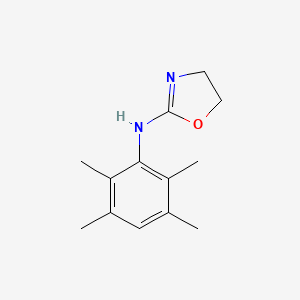
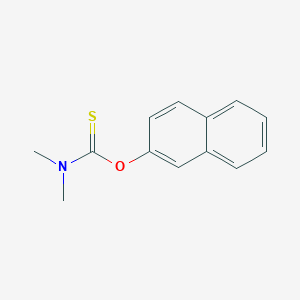
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
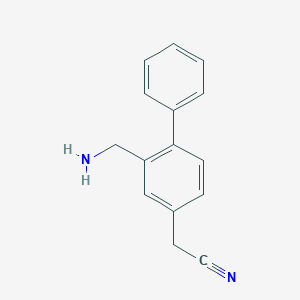
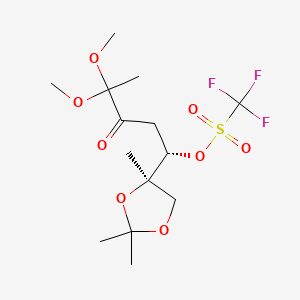
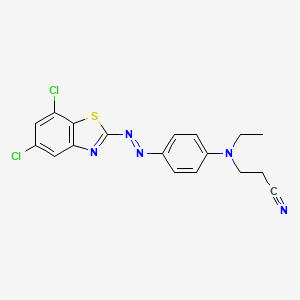
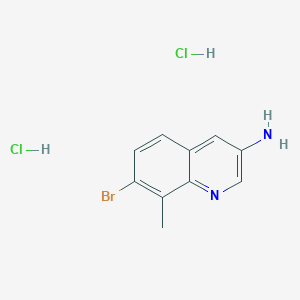

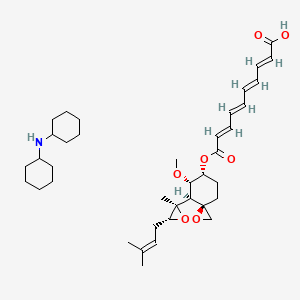
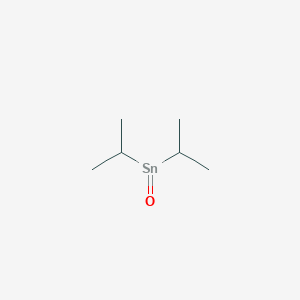
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
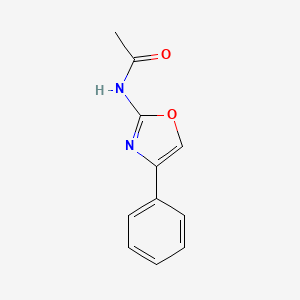
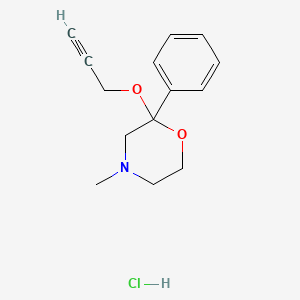
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
